4-iodo-1H-pyrazole-5-carbohydrazide chemical structure and properties
4-iodo-1H-pyrazole-5-carbohydrazide chemical structure and properties
Technical Whitepaper: 4-Iodo-1H-Pyrazole-5-Carbohydrazide Synthesis, Structural Properties, and Application as a Dual-Functional Scaffold
Executive Summary
4-Iodo-1H-pyrazole-5-carbohydrazide (CAS: 1005592-09-5) represents a high-value heterocyclic building block in medicinal chemistry. Its structural uniqueness lies in its dual-functionality : it possesses an electrophilic iodine handle at the C4 position (enabling palladium-catalyzed cross-coupling) and a nucleophilic hydrazide moiety at C5 (enabling heterocyclization). This guide details the synthesis, physicochemical profile, and strategic applications of this compound, specifically addressing the tautomeric equilibrium that defines its reactivity.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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IUPAC Name: 4-iodo-1H-pyrazole-5-carbohydrazide
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CAS Number: 1005592-09-5
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Molecular Formula: C
H IN O -
Molecular Weight: 252.01 g/mol
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SMILES: IC1=C(C(=O)NN)NN=C1
Tautomerism and Regiochemistry
A critical feature of unsubstituted pyrazoles is annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the 3- and 5-positions are chemically equivalent unless the nitrogen is substituted (e.g., methylated).
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Tautomer A: 4-iodo-1H-pyrazole-5-carbohydrazide
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Tautomer B: 4-iodo-1H-pyrazole-3-carbohydrazide
For the purpose of this guide, we refer to the compound as the 5-carbohydrazide to align with standard IUPAC priority rules for the carbonyl substituent, though in unsubstituted forms, these are indistinguishable without N-protection.
Synthetic Pathways
The synthesis of 4-iodo-1H-pyrazole-5-carbohydrazide is best approached via a convergent route starting from ethyl 1H-pyrazole-3-carboxylate. The iodine atom is introduced via electrophilic aromatic substitution before the hydrazinolysis to prevent oxidation of the sensitive hydrazide group.
Validated Synthetic Protocol
Step 1: Iodination of the Pyrazole Core
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Precursor: Ethyl 1H-pyrazole-3-carboxylate (CAS: 5932-27-4).
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Reagents: N-Iodosuccinimide (NIS) or Iodine (
) with Ceric Ammonium Nitrate (CAN). -
Mechanism: The pyrazole ring is electron-rich; the C4 position is the most nucleophilic site, allowing selective iodination.
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Protocol: Dissolve ethyl 1H-pyrazole-3-carboxylate in Acetonitrile (
). Add NIS (1.1 eq) portion-wise at room temperature. Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -
Yield: Typically 85–95%.
Step 2: Hydrazinolysis (Formation of Carbohydrazide)
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Precursor: Ethyl 4-iodo-1H-pyrazole-3-carboxylate.
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Reagents: Hydrazine Hydrate (
, 80% or 99%). -
Protocol:
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Suspend the iodinated ester (10 mmol) in absolute ethanol (20 mL).
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Add hydrazine hydrate (50 mmol, 5 eq) dropwise. Note: Excess hydrazine drives the equilibrium forward.
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Reflux at 80°C for 4–8 hours. The solid starting material will dissolve, followed by the precipitation of the product.
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Cool to 0°C. Filter the precipitate.
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Wash with cold ethanol (2x) and diethyl ether (to remove trace hydrazine).
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Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from commercially available pyrazole esters. The C4-iodine is installed prior to hydrazide formation to ensure chemoselectivity.
Physicochemical Properties
Experimental data for this specific derivative is scarce in open literature. The values below represent a synthesis of computed data and experimental ranges from close structural analogs (e.g., 4-bromo analogs).
| Property | Value / Prediction | Confidence |
| Physical State | White to off-white crystalline solid | High (Analogous) |
| Melting Point | 210°C – 230°C (Decomposes) | Medium (Predicted based on H-bonding network) |
| Solubility | Soluble in DMSO, DMF.[5] Sparingly soluble in MeOH, EtOH. Insoluble in water. | High |
| pKa (NH Pyrazole) | ~13.5 | High (Acidic proton) |
| LogP | 0.2 – 0.5 | High (Hydrophilic hydrazide offsets lipophilic iodine) |
| H-Bond Donors | 3 (Pyrazole NH, Hydrazide | Exact |
| H-Bond Acceptors | 3 (Pyrazole N, Carbonyl O, Hydrazide N) | Exact |
Reactivity Profile & Applications
This molecule is a "linchpin" scaffold because it allows orthogonal functionalization.
The Iodine Handle (C4 Position)
The C-I bond is highly reactive toward Palladium(0) oxidative addition.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems.
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Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.
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Heck Reaction: Olefination of the pyrazole core.
The Hydrazide Handle (C5 Position)
The hydrazide is a precursor for numerous heterocycles.[1][2]
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1,3,4-Oxadiazoles: Cyclization with carboxylic acids (
) or (to form thiones). -
1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.
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Schiff Bases: Condensation with aldehydes to form acylhydrazones (often biologically active).
Reactivity Map
Figure 2: Orthogonal reactivity map showing divergent synthesis pathways available from the core scaffold.
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Hydrazine Residues: Ensure the product is thoroughly washed to remove unreacted hydrazine hydrate, which is a known carcinogen and sensitizer.
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Iodine Stability: Store away from direct light. Carbon-Iodine bonds can be photosensitive over long durations.
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Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide.
References
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Chemical Identity & CAS: PubChem Compound Summary for CID 77022 (4-Iodopyrazole parent) and related hydrazide derivatives. Link
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Synthesis of Pyrazole Carbohydrazides: Molecules2013 , 18(2), 2087-2095. "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." (Describes general hydrazinolysis protocols). Link
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Iodination Protocols: Organic Chemistry Frontiers2014 , Iodine-promoted synthesis of pyrazoles. (Context on iodine handling in pyrazole chemistry). Link
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Biological Activity: Pharmaceuticals2012 , 5(3), 317-324. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." (Review of the pharmacophore). Link
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Structural Data: Crystals2023 , 13, 1101. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." (Crystal data for the 4-iodo core). Link
